![molecular formula C8H8F3N3O B1531567 1-[6-(Trifluormethyl)pyrimidin-4-yl]azetidin-3-ol CAS No. 1997251-40-7](/img/structure/B1531567.png)
1-[6-(Trifluormethyl)pyrimidin-4-yl]azetidin-3-ol
Übersicht
Beschreibung
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is a chemical compound that features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidin-3-ol moiety
Wissenschaftliche Forschungsanwendungen
Medicinal Chemistry
The compound has shown promise as a potential drug candidate due to its ability to interact with various biological targets:
- Enzyme Inhibition : Studies indicate that 1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol can inhibit specific enzymes involved in cellular signaling pathways. This property is beneficial for developing therapeutic agents targeting diseases like cancer and inflammation.
- Antimicrobial Activity : Preliminary research suggests that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics.
Drug Discovery
The unique structural features of 1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol facilitate its use as a building block in the synthesis of more complex molecules. Its derivatives may possess enhanced pharmacological activities, leading to the discovery of novel therapeutic agents .
Biological Studies
Research has focused on the pharmacodynamics and pharmacokinetics of this compound:
- Mechanism of Action : The interaction of 1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol with molecular targets is critical for understanding its therapeutic effects. Studies typically involve evaluating binding affinities to receptors or enzymes.
- Case Studies : Various case studies have documented the compound's efficacy in inhibiting specific biological pathways relevant to disease progression. For instance, its role in modulating inflammatory responses has been highlighted in recent publications.
Synthesis Routes
The synthesis of 1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol involves several steps:
- Formation of the Pyrimidine Ring : The trifluoromethyl-substituted pyrimidine can be synthesized through reactions involving appropriate aldehydes and cyanogen bromide.
- Azetidine Ring Construction : Cyclization reactions are employed to form the azetidine ring from suitable precursors.
- Final Coupling : The final step involves coupling the synthesized rings under specific conditions to yield the target compound.
Synthetic Pathway Overview
Step | Reaction Type | Key Reagents | Outcome |
---|---|---|---|
1 | Ring Formation | Aldehydes + Cyanogen Bromide | Pyrimidine Ring |
2 | Cyclization | Precursors | Azetidine Ring |
3 | Coupling | Reaction Conditions | 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving a suitable amine and a trifluoromethyl ketone.
Introduction of the Azetidin-3-ol Moiety: The azetidin-3-ol moiety can be introduced via a cyclization reaction, often involving a suitable azetidine precursor and a hydroxylating agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group in the azetidin-3-ol moiety can be oxidized to form a ketone.
Reduction: The pyrimidine ring can undergo reduction reactions to form dihydropyrimidine derivatives.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while nucleophilic substitution can introduce various functional groups onto the pyrimidine ring.
Wirkmechanismus
The mechanism of action of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The pyrimidine ring can interact with nucleic acids and proteins, potentially inhibiting key biological processes. The azetidin-3-ol moiety can form hydrogen bonds with target molecules, further stabilizing the compound’s interaction with its targets .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
6-(Trifluoromethyl)pyrimidin-4-amine: This compound shares the trifluoromethyl-pyrimidine core but lacks the azetidin-3-ol moiety.
Trifluoromethyl-substituted pyrimidine derivatives: These compounds have similar structural features but may contain different functional groups such as amides or ureas
Uniqueness
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is unique due to the presence of the azetidin-3-ol moiety, which can impart distinct chemical and biological properties. This structural feature can enhance the compound’s stability, reactivity, and potential biological activities compared to other similar compounds .
Biologische Aktivität
1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula for 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol is , with a molecular weight of approximately 227.17 g/mol. The compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to an azetidin-3-ol moiety. This structural configuration enhances its lipophilicity and metabolic stability, making it a candidate for various biological applications.
The mechanism of action for 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol involves interactions with specific molecular targets within biological systems:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cellular signaling pathways, affecting processes such as proliferation and apoptosis.
- Nucleic Acid Interaction : The pyrimidine ring can interact with nucleic acids, potentially leading to inhibition of DNA or RNA synthesis.
- Hydrogen Bonding : The azetidin-3-ol moiety can form hydrogen bonds with target proteins, stabilizing the compound's interaction and enhancing its biological activity .
Antimicrobial Activity
Studies have indicated that compounds similar to 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol exhibit significant antimicrobial properties. For instance, derivatives containing azetidinone structures have shown effectiveness against various bacterial strains, including Gram-positive and Gram-negative pathogens. The minimum inhibitory concentrations (MICs) for related compounds range from 0.008 to 0.046 μg/mL against pathogens such as Staphylococcus pneumoniae and E. coli .
Anticancer Properties
Research has demonstrated that azetidine derivatives can inhibit cancer cell proliferation. For example, compounds featuring the azetidinone structure have been found to induce apoptosis in human solid tumor cell lines, including breast and prostate cancer cells. The potency of these compounds often correlates with their structural features, particularly the presence of electron-withdrawing groups like trifluoromethyl .
Case Studies
Several studies have explored the biological activity of related compounds:
- Antimicrobial Efficacy :
- Anticancer Activity :
Synthesis Methods
The synthesis of 1-[6-(Trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol typically involves multi-step organic reactions:
- Formation of Pyrimidine Ring : This can be achieved through condensation reactions involving suitable amines and trifluoromethyl ketones.
- Introduction of Azetidin-3-ol Moiety : Cyclization reactions incorporating hydroxylating agents are commonly used to introduce the azetidine structure .
Comparative Analysis with Related Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
2-{[1-(4-Trifluoromethyl)pyrimidin-2-yl]azetidin}-methyl]-2,3-dihydropyridazinone | Contains a dihydropyridazinone core | Enhanced solubility |
6-Cyclopropyl derivative | Cyclopropyl substituent | Potentially different pharmacokinetics |
6-(Pyridin-3-yl) derivative | Different pyridine substitution pattern | Variability in biological activity |
Eigenschaften
IUPAC Name |
1-[6-(trifluoromethyl)pyrimidin-4-yl]azetidin-3-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8F3N3O/c9-8(10,11)6-1-7(13-4-12-6)14-2-5(15)3-14/h1,4-5,15H,2-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNONQPFCMYNTH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC=NC(=C2)C(F)(F)F)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8F3N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.